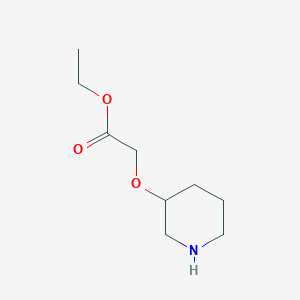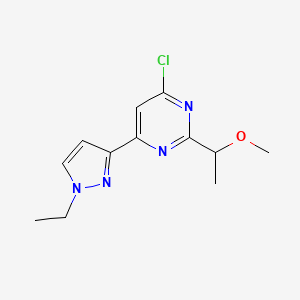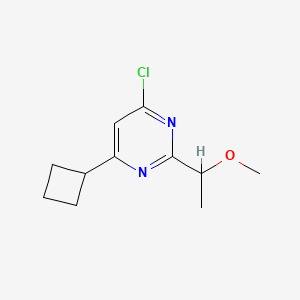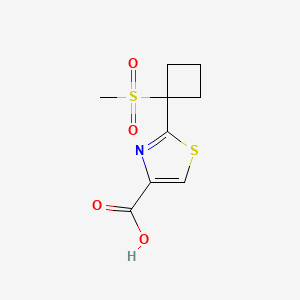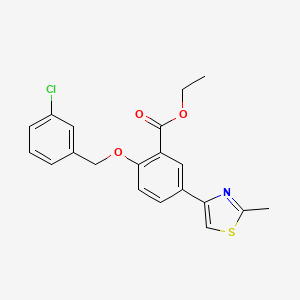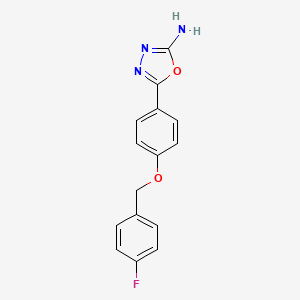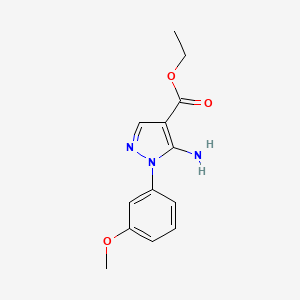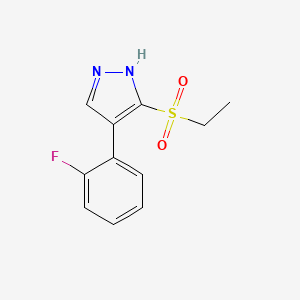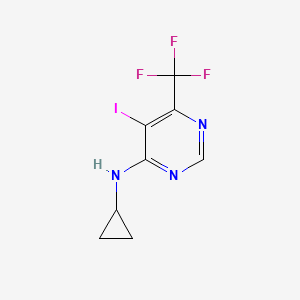![molecular formula C17H18BrN3 B15056191 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features a bromine atom, a benzoimidazole ring, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the initial formation of the benzoimidazole ring through the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions . The resulting benzoimidazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Finally, the dimethylaniline moiety is introduced through a nucleophilic substitution reaction using N,N-dimethylaniline and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoimidazole derivatives .
科学研究应用
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
作用机制
The mechanism of action of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The benzoimidazole ring is known to interact with various biological targets, while the bromine atom and dimethylaniline moiety can influence the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-aniline
- 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylaniline moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C17H18BrN3 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20) |
InChI 键 |
DLABZFPXLWNLDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)

![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)

